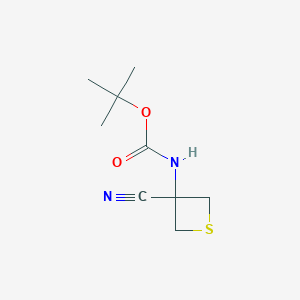
4-(Piperidin-2-yl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Piperidin-2-yl)thiazole is a heterocyclic compound that features both a piperidine ring and a thiazole ring. The piperidine ring is a six-membered ring containing one nitrogen atom, while the thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-2-yl)thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromoacetophenone with piperidine to form an intermediate, which then undergoes cyclization with thiourea to yield the desired thiazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Piperidin-2-yl)thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The piperidine ring can be reduced using hydrogenation techniques with catalysts such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted thiazole derivatives.
Applications De Recherche Scientifique
4-(Piperidin-2-yl)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its analgesic and anti-inflammatory effects.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(Piperidin-2-yl)thiazole involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application, but common targets include enzymes involved in inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
Piperidine: A six-membered ring containing one nitrogen atom.
Thiazole: A five-membered ring containing sulfur and nitrogen atoms.
Piperine: An alkaloid with a piperidine ring, known for its bioactive properties.
Uniqueness: 4-(Piperidin-2-yl)thiazole is unique due to its combination of both piperidine and thiazole rings, which imparts a distinct set of chemical and biological properties. This dual-ring structure allows for a broader range of interactions with biological targets compared to compounds containing only one of these rings .
Propriétés
Formule moléculaire |
C8H12N2S |
|---|---|
Poids moléculaire |
168.26 g/mol |
Nom IUPAC |
4-piperidin-2-yl-1,3-thiazole |
InChI |
InChI=1S/C8H12N2S/c1-2-4-9-7(3-1)8-5-11-6-10-8/h5-7,9H,1-4H2 |
Clé InChI |
IZDACMGXGCWQBE-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC(C1)C2=CSC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(3S)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B12845966.png)



![Methyl [2-(2-amino-5-phenylmethoxyphenyl)phenyl]sulfanylformate](/img/structure/B12845993.png)


![5-[2-(2,4-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12846010.png)


![[2-(2H-1,3-benzodioxol-5-ylmethoxy)pyridin-4-yl]methanamine](/img/structure/B12846023.png)
![Acetamide, N-[[5-amino-2-(methylamino)phenyl]methyl]-2,2,2-trifluoro-N-methyl-](/img/structure/B12846026.png)
